molecular formula C3H7O6P B031755 Triose phosphate CAS No. 591-57-1

Triose phosphate

Cat. No.: B031755
CAS No.: 591-57-1
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-VKHMYHEASA-N
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Description

D-glyceraldehyde 3-phosphate (G3P) is a pivotal 3-carbon metabolite at the heart of central metabolic pathways, serving as an essential intermediate in glycolysis, gluconeogenesis, and the Calvin cycle of photosynthesis . This high-purity reagent is critical for in vitro studies of enzymatic mechanisms and metabolic flux. Key Research Applications & Value: Glycolysis Studies: Serves as the primary substrate for Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , which catalyzes its oxidation and phosphorylation to 1,3-bisphosphoglycerate—a key step coupled to NADH production . Enzyme Kinetics & Inhibition: Ideal for investigating GAPDH function, allosteric regulation, and the impact of post-translational modifications (e.g., tyrosine nitration) on enzymatic activity . Metabolic Pathway Analysis: Used to probe the pentose phosphate pathway and study metabolic switches under oxidative stress, where GAPDH inactivation redirects flux to generate NADPH . Biosynthesis Research: Functions as a key intermediate in the biosynthesis of essential biomolecules, including tryptophan and thiamine . Mechanism of Action: In the GAPDH-catalyzed reaction, G3P undergoes a two-step conversion. First, a covalent thiohemiacetal intermediate forms with an active-site cysteine. This intermediate is then oxidized to a high-energy thioester, simultaneously reducing NAD+ to NADH. The thioester is subsequently attacked by inorganic phosphate to yield 1,3-bisphosphoglycerate, a high-energy intermediate that drives ATP synthesis . This product is formulated for reliability in sensitive research applications. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331398
Record name glyceraldehyde-3-phosphate
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Glyceraldehyde 3-phosphate
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CAS No.

591-57-1
Record name Triose phosphate
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Record name 3-Phosphoglyceraldehyde, D-
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Record name D-glyceraldehyde 3-phosphate
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Record name glyceraldehyde-3-phosphate
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Record name 3-PHOSPHOGLYCERALDEHYDE, D-
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Record name Glyceraldehyde 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Periodate Cleavage of D-Fructose 6-Phosphate

Periodate oxidation of D-fructose 6-phosphate (F6P) selectively cleaves vicinal diols, generating D-GAP and glycolaldehyde phosphate. The reaction proceeds under acidic conditions (pH 3–4) at 25°C for 2 hours, yielding 65–75% D-GAP with <5% byproducts. Critical parameters include:

ParameterOptimal ValueDeviation Impact
pH3.5>pH 4: Overoxidation to methylglyoxal
Temperature25°C>30°C: Accelerated degradation (>20%/h)
Substrate Concentration50 mM>100 mM: Incomplete cleavage

Post-synthesis purification involves anion-exchange chromatography (DEAE-cellulose, 0.1–0.5 M NH₄HCO₃ gradient). This method is favored for scalability but requires rigorous pH control to prevent degradation to lactic acid under alkaline conditions.

Phosphorylation of D-Glyceraldehyde

Direct phosphorylation of D-glyceraldehyde employs POCl₃ in anhydrous dioxane at -10°C, achieving 55–60% yield. The reaction mechanism involves nucleophilic attack by the aldehyde’s hydroxyl group:

D-Glyceraldehyde+POCl3DioxaneD-GAP+3HCl\text{D-Glyceraldehyde} + \text{POCl}_3 \xrightarrow{\text{Dioxane}} \text{D-GAP} + 3\text{HCl}

Key challenges include:

  • Competing formation of cyclic hemiacetals reducing reactivity

  • Exothermic reaction requiring precise temperature control

  • Residual HCl necessitating neutralization with Amberlite IRA-400 (OH⁻ form)

Enzymatic Preparation Strategies

Aldolase-Mediated Cleavage of Fructose 1,6-Bisphosphate

Fructose 1,6-bisphosphate aldolase (EC 4.1.2.13) cleaves fructose 1,6-bisphosphate (FBP) into D-GAP and dihydroxyacetone phosphate (DHAP). The reaction equilibrium (Keq ≈ 10⁻⁴ M) favors retro-aldol cleavage, enabling >90% conversion with DHAP removal via triose phosphate isomerase (TPI) inhibition.

Enzyme SourceSpecific Activity (U/mg)Yield (%)Reference
Rabbit muscle12.588
Recombinant E. coli18.792

Process Optimization:

  • Cofactor Requirements: Zn²⁺ (0.1 mM) enhances stability

  • pH: 7.4–7.8 maintains enzyme activity

  • Substrate Loading: 20 mM FBP maximizes yield without substrate inhibition

DXP Synthase-Catalyzed Condensation

DXP synthase (EC 2.2.1.7) from Rhodobacter capsulatus condenses pyruvate and D-GAP into 1-deoxy-D-xylulose 5-phosphate (DXP), enabling D-GAP recycling via reverse reaction. The chemoenzymatic route achieves 70% overall yield at 30°C with:

  • 50 mM Tris-HCl (pH 7.6)

  • 5 mM MgCl₂

  • 10 mM pyruvate

  • 15 mM D-GAP

Advantages:

  • Avoids labile intermediates

  • Compatible with ¹³C/²H isotopic labeling

  • Scalable to gram quantities

Hybrid Chemoenzymatic Methods

Diethyl Acetal Hydrolysis

DL-Glyceraldehyde 3-phosphate diethyl acetal barium salt is hydrolyzed using Dowex-50 (H⁺ form) resin in boiling water, yielding 80–85% D-GAP after rapid cooling. The reaction mechanism involves acid-catalyzed acetal cleavage:

Diethyl acetal+2H2OH+D-GAP+2EtOH\text{Diethyl acetal} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{D-GAP} + 2\text{EtOH}

Critical Steps:

  • Resin pretreatment with 2 M HCl to activate H⁺ sites

  • Hydrolysis time ≤10 min to prevent phosphate ester degradation

  • Centrifugation at 10,000 × g to remove barium sulfate precipitates

Glycerokinase-Catalyzed Phosphorylation

Glycerokinase (EC 2.7.1.30) phosphorylates D-glyceraldehyde using ATP, optimized for L-GAP synthesis but adaptable to D-GAP with enantiomeric substrates. Reaction conditions:

  • 100 mM Tris-HCl (pH 8.0)

  • 10 mM ATP

  • 5 mM MgCl₂

  • 50 mM D-glyceraldehyde

Yield: 40–45% due to competing ATP hydrolysis

pHHalf-Life (25°C)Major Degradation Product
3.5>72 hNone
7.012 hMethylglyoxal
8.52 hLactic acid

Stabilization Strategies:

  • Lyophilization with trehalose (1:5 molar ratio) extends shelf life to 6 months at -80°C

  • Addition of 0.1% sodium azide prevents microbial growth in aqueous solutions

Isotopic Labeling Techniques

¹³C-Labeled D-GAP Synthesis

Using ¹³C-pyruvate in DXP synthase reactions produces ¹³C-D-GAP with 98% isotopic enrichment. Key parameters:

  • 10 mM ¹³C-pyruvate

  • 15 mM unlabeled D-GAP

  • 24 h incubation under argon

Deuterium Incorporation

[1-²H]D-GAP is synthesized via glyceraldehyde dehydrogenase using NAD²H, achieving 95% deuterium incorporation at C1. Applications include:

  • Kinetic isotope effect studies

  • Metabolic flux analysis in NMR

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Periodate cleavage65–7590Industrial120
Aldolase cleavage88–9295Pilot-scale450
DXP synthase7098Lab-scale680
Diethyl acetal hydrolysis80–8585Lab-scale320

Trade-offs:

  • Chemical methods offer lower costs but require hazardous reagents (POCl₃)

  • Enzymatic routes provide higher enantiopurity at elevated costs

Chemical Reactions Analysis

Core Reaction in Glycolysis: Oxidative Phosphorylation by GAPDH

Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) catalyzes the conversion of G3P to 1,3-bisphosphoglycerate (1,3-BPG), a two-step process involving oxidation and phosphorylation:

Reaction: G3P+NAD++Pi1 3 BPG+NADH+H+\text{G3P}+\text{NAD}^++\text{P}_i\rightarrow \text{1 3 BPG}+\text{NADH}+\text{H}^+

Mechanism:

  • Step 1 (Oxidation):
    • A cysteine residue (Cys-149 in humans) forms a hemithioacetal intermediate with G3P .
    • Histidine deprotonates the intermediate, facilitating hydride transfer to NAD⁺, forming NADH and a thioester intermediate .
  • Step 2 (Phosphorylation):
    • Inorganic phosphate attacks the thioester, yielding 1,3-BPG .

Thermodynamics:

Kinetics of GAPDH-Catalyzed Reaction

  • Rate Enhancement: NAD⁺ increases reaction rates by up to 10⁴-fold compared to non-enzymatic conditions .
  • Substrate Buffering: G3P forms hemithioacetals with thiols, maintaining low free aldehyde concentrations during catalysis .
  • Key Rate Constants:
    ProcessRate Constant (pH 8.0, 21°C)
    Hemithioacetal formation5×107M1s15\times 10^7\,\text{M}^{-1}\text{s}^{-1}
    Diol ↔ Aldehyde equilibrium8.7×102s18.7\times 10^{-2}\,\text{s}^{-1}

Generation from Fructose-1,6-bisphosphate

Aldolase cleaves fructose-1,6-bisphosphate into G3P and dihydroxyacetone phosphate (DHAP) :Fructose 1 6 bisphosphateG3P+DHAP\text{Fructose 1 6 bisphosphate}\rightarrow \text{G3P}+\text{DHAP}

Isomerization with Dihydroxyacetone Phosphate

Triose phosphate isomerase (TPI) equilibrates G3P and DHAP :DHAPG3P(ΔG°=+7.5kJ mol)\text{DHAP}\leftrightarrow \text{G3P}\quad (\Delta G°'=+7.5\,\text{kJ mol})

Lactate Dehydrogenase (LDH) Channeling

NADH produced by GAPDH is channeled to LDH via transient protein complexes, optimizing redox flux .

Bacterial Adhesion

Surface-bound GAPDH in pathogens (Streptococcus, Candida) mediates host extracellular matrix binding .

Enzyme Variants

OrganismEnzymeUniprot IDMolecular Weight (Da)
HumanGAPDHP0440631,548
E. coliGapAP0A9B235,532
YeastTDH3P0035935,746

Substrate Dynamics

  • G3P exists in equilibrium between geminal diol (96%) and free aldehyde (4%) in solution .
  • The free aldehyde is the active substrate for GAPDH .

Regulatory Mechanisms

  • NAD⁺ Availability: NAD⁺ binding stabilizes the acyl-enzyme intermediate, accelerating phosphorolysis .
  • Morpheein Model: GAPDH undergoes conformational changes to modulate activity in response to cellular redox state .

Industrial and Evolutionary Significance

  • GAPDH’s structure is conserved across species, reflecting its role in ancient metabolic pathways .
  • Engineered GAPDH variants are explored for biofuel production and NADH recycling systems .

Scientific Research Applications

Role in Glycolysis and Metabolism

G3P is a key substrate in glycolysis, where it is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is crucial for cellular energy production. The importance of GAPDH extends beyond glycolysis; it also participates in several other cellular processes including apoptosis, DNA repair, and microtubule bundling .

Table 1: Key Functions of d-Glyceraldehyde 3-Phosphate in Metabolism

FunctionDescription
Glycolytic IntermediateConverts to 1,3-bisphosphoglycerate in glycolysis.
NADH ProductionContributes to the generation of NADH, essential for ATP production.
Apoptosis RegulationInvolved in apoptotic signaling pathways.
DNA RepairParticipates in cellular mechanisms for DNA repair.
Microtubule BundlingAffects cytoskeletal organization through interaction with actin filaments.

Enzymatic Assays and Biotechnology

G3P serves as a crucial reagent in enzymatic assays that assess the activity of GAPDH and other enzymes involved in glycolytic pathways. These assays are vital for understanding metabolic disorders and the biochemical basis of diseases . Furthermore, G3P's role in various enzymatic reactions makes it a valuable tool in biotechnology for developing assays and screening compounds.

Case Study: Enzymatic Assay Development

A recent study highlighted the use of G3P in developing an enzymatic assay to measure GAPDH activity. The assay demonstrated high specificity and sensitivity, making it suitable for clinical diagnostics related to metabolic disorders .

Therapeutic Implications

GAPDH has been implicated in several pathologies, including neurodegenerative diseases, cancer, and metabolic disorders . Modulating GAPDH activity through G3P can offer therapeutic avenues for treating these conditions.

Table 2: Therapeutic Targets Involving d-Glyceraldehyde 3-Phosphate

ConditionMechanism of Action
CancerGAPDH's role in apoptosis can be targeted to induce cancer cell death.
Neurodegenerative DiseasesModulation of GAPDH may help alleviate symptoms associated with diseases like Alzheimer's.
Metabolic DisordersG3P's involvement in energy metabolism makes it a target for managing diabetes and obesity.

Research Applications

In plant biology, G3P is involved in photosynthesis and carbon fixation processes. Studies have purified d-glyceraldehyde 3-phosphate dehydrogenases from various plants, revealing differences in enzyme characteristics that could inform agricultural biotechnology .

Case Study: Plant Enzyme Characterization

Research on spinach leaf and pea shoot enzymes demonstrated distinct electrophoretic properties that suggest specialized functions within different plant tissues . Understanding these differences can lead to advancements in crop engineering aimed at improving photosynthetic efficiency.

Analytical Chemistry Applications

G3P is utilized in analytical chemistry for quantitative analysis via NMR spectroscopy techniques. These methods allow for precise measurement of G3P concentrations in various samples without complex pre-treatment .

Table 3: Analytical Techniques Using d-Glyceraldehyde 3-Phosphate

TechniqueApplication
NMR SpectroscopyQuantitative analysis of G3P in drug formulations.
ChromatographySeparation and identification of metabolites involving G3P.

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers: L-Glyceraldehyde 3-Phosphate (L-G3P)

L-G3P is the stereoisomer of D-G3P, differing in configuration at the C2 chiral center. Despite identical molecular formulas (C₃H₇O₆P), this stereochemical distinction renders L-G3P biologically inactive in pathways requiring D-G3P. For example:

Table 1: Structural and Functional Comparison of D-G3P and L-G3P

Property D-G3P L-G3P
Configuration at C2 R (D-form) S (L-form)
Substrate for GAPDH Yes No
Role in Glycolysis Critical intermediate Not involved
Natural occurrence Ubiquitous in metabolism Rare; synthetic analog

Related Triose Phosphates: Dihydroxyacetone Phosphate (DHAP)

DHAP is a ketose isomer of D-G3P, interconverted via TPI. Key differences include:

  • Chemical Reactivity : DHAP lacks the aldehyde group, making it unreactive toward GAPDH. Instead, it participates in lipid synthesis (e.g., glycerol backbone formation).
  • Enzymatic Roles : In fructose metabolism, aldolase cleaves fructose 1-phosphate to DHAP and D-glyceraldehyde, which is phosphorylated to D-G3P . This contrasts with glycolysis, where aldolase produces D-G3P and DHAP directly from fructose 1,6-bisphosphate.

Table 2: Kinetic Parameters of Enzymes Acting on D-G3P and DHAP

Enzyme Substrate Km (μM) Reference
Triose Phosphate Isomerase DHAP 320
Aldolase D-G3P 12
GAPDH D-G3P 8.7

Substrate Analogs in Enzyme Studies

  • Deuterated D-G3P ([1-²H]D-G3P): Isotopic labeling reveals kinetic isotope effects in GAPDH-catalyzed reactions, demonstrating that C1 hydrogen abstraction is rate-limiting . This property is absent in non-deuterated analogs.
  • D-G3P Diethyl Acetal : A stabilized precursor requiring acid hydrolysis to release active D-G3P, used to study enzyme mechanisms without spontaneous hydration interference .

Metabolic Derivatives: 3-Phosphoglycerate (3-PGA)

3-PGA is the oxidized product of D-G3P in glycolysis. Unlike D-G3P, which participates in energy-yielding steps, 3-PGA is a low-energy intermediate channeled into gluconeogenesis or serine biosynthesis. Structural differences include:

  • Functional Groups : 3-PGA contains a carboxylate group instead of an aldehyde, preventing nucleophilic reactions critical to D-G3P’s role in GAPDH .
  • Pathway Branching : In the Calvin cycle, 3-PGA is reduced to D-G3P, underscoring its bidirectional metabolic role compared to D-G3P’s unidirectional flux in glycolysis .

Substrates in Aldolase Reactions

  • Deoxyribose 5-Phosphate Aldolase : This enzyme reversibly condenses D-G3P with acetaldehyde to form 2-deoxyribose-5-phosphate (dR5P), a precursor for nucleotide synthesis. The Km for D-G3P (120 μM) is significantly lower than for acetaldehyde (2.5 mM), indicating stronger binding affinity for D-G3P .
  • Tryptophan Synthase: Exclusively utilizes the non-hydrated (aldehyde) form of D-G3P, unlike aldolases that tolerate diol forms .

Key Research Findings

  • Enzyme Inhibition Studies : Anti-GAPDH sera from rabbits immunized with yeast GAPDH inhibited rabbit muscle GAPDH only when DPN (NAD⁺) was absent, suggesting structural conservation of the active site across species .
  • DPN Protection: NAD⁺ binding stabilizes GAPDH against antibody-induced inhibition, highlighting cofactor-dependent conformational changes absent in non-NAD⁺-linked enzymes .
  • Metabolic Pathways: In the non-phosphorylative Entner-Doudoroff pathway, D-G3P is produced alongside pyruvate, bypassing fructose bisphosphate intermediates seen in glycolysis .

Biological Activity

D-Glyceraldehyde 3-phosphate (G3P) is a crucial metabolic intermediate in various biochemical pathways, including glycolysis and gluconeogenesis. Its biological activities extend beyond mere metabolism, influencing cellular functions and signaling pathways. This article explores the biological activity of G3P, including its roles in enzymatic reactions, cellular signaling, and implications in health and disease.

1. Metabolic Role of D-Glyceraldehyde 3-Phosphate

G3P is primarily known for its role in glycolysis, where it is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is pivotal as it links carbohydrate metabolism with energy production through ATP synthesis.

Table 1: Key Reactions Involving D-Glyceraldehyde 3-Phosphate

Reaction TypeEnzymeProduct
GlycolysisGAPDH1,3-Bisphosphoglycerate
GluconeogenesisFructose-1,6-bisphosphataseGlucose
Pentose Phosphate PathwayTriose phosphate isomeraseDihydroxyacetone phosphate

2. Enzymatic Functions of G3P

G3P serves as a substrate for several enzymes beyond GAPDH, influencing various metabolic pathways. Notably:

  • GAPDH : Apart from its glycolytic function, GAPDH has roles in apoptosis and cellular signaling through S-nitrosylation of target proteins like SIRT1 and HDAC2, impacting gene expression and cell survival .
  • This compound Isomerase : Converts G3P to dihydroxyacetone phosphate (DHAP), facilitating the interconversion necessary for metabolic flexibility .

3. G3P in Cellular Signaling and Apoptosis

Recent studies highlight the multifaceted role of GAPDH in cellular signaling. The enzyme can translocate to the nucleus under stress conditions and participate in apoptotic processes. It interacts with various proteins that modulate cell fate decisions:

  • Siah1 Interaction : GAPDH forms complexes with E3 ubiquitin ligase Siah1, linking metabolic status to apoptosis regulation .
  • Nuclear Functions : G3P's nitrosylase activity suggests involvement in nuclear processes such as transcription and RNA transport .

4. Implications in Health and Disease

The dysregulation of G3P metabolism is implicated in several diseases:

  • Cancer : Altered GAPDH activity can affect glycolytic flux, contributing to the Warburg effect observed in tumors .
  • Neurodegenerative Diseases : GAPDH's role in apoptosis makes it a target for therapeutic interventions in diseases like Alzheimer's .
  • Diabetes : Elevated levels of G3P have been linked to increased glycation of proteins, contributing to diabetic complications .

5. Case Studies and Research Findings

Several studies have elucidated the biological significance of G3P:

  • A study demonstrated that inhibiting GAPDH can reduce cancer cell proliferation, suggesting a potential therapeutic target for cancer treatment .
  • Research on substrate channeling revealed that NADH produced by GAPDH can be efficiently transferred to lactate dehydrogenase (LDH), enhancing metabolic efficiency under low NADH conditions .

Table 2: Summary of Case Studies on G3P

Study FocusFindingsImplications
Cancer Cell ProliferationInhibition of GAPDH reduces growthPotential cancer therapy
Apoptosis RegulationGAPDH interacts with Siah1Target for neurodegenerative diseases
Metabolic ChannelingEfficient NADH transfer between GAPDH and LDHEnhances metabolic efficiency

Q & A

Basic: What is the role of D-glyceraldehyde 3-phosphate in glycolysis and gluconeogenesis, and how can its flux be experimentally tracked?

D-Glyceraldehyde 3-phosphate (G3P) is a central intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway. In glycolysis, G3P is oxidized by glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to produce 1,3-bisphosphoglycerate, coupled with NAD⁺ reduction . In gluconeogenesis, it is synthesized from dihydroxyacetone phosphate (DHAP) via triosephosphate isomerase (TIM) . To track its flux, researchers use isotopic labeling (e.g., ¹³C-glucose) combined with LC-MS or NMR to trace carbon transitions through metabolic pathways. Enzymatic assays with NADH/NAD⁺ monitoring (e.g., GAPDH-coupled reactions) are also employed .

Basic: What methods are recommended for quantifying D-glyceraldehyde 3-phosphate in cellular extracts?

G3P quantification requires rapid quenching of metabolism (e.g., cold methanol extraction) to prevent degradation. Enzymatic assays using GAPDH or TIM coupled to NADH production/consumption (measured spectrophotometrically at 340 nm) are standard. For higher sensitivity, HPLC with UV detection (210–220 nm) or LC-MS/MS with MRM transitions (e.g., m/z 170 → 97) is preferred. Note that G3P’s equilibrium between aldehyde and geminal diol forms (29:1 ratio in aqueous solution) must be considered for accurate quantification .

Advanced: How does the equilibrium between G3P’s geminal diol and free aldehyde forms impact enzyme kinetic studies?

The free aldehyde form of G3P is the active substrate for enzymes like GAPDH and aldolase, but it constitutes only ~3% of the total G3P in solution. This equilibrium limits reaction rates, as the diol-to-aldehyde conversion (rate constant: 8.7×10⁻² s⁻¹ at pH 7.3–8.6) is often rate-limiting. To mitigate this, researchers use high enzyme concentrations or thiol-based adducts (e.g., with β-mercaptoethanol) to stabilize the aldehyde form. Pre-steady-state kinetic methods (stopped-flow) are recommended to dissect binding and catalytic steps .

Advanced: What kinetic isotope effects (KIEs) are observed in GAPDH-catalyzed reactions, and how are they measured?

Deuterium KIEs (²H-KIE) at the C1 position of G3P reveal mechanistic details of GAPDH’s hydride transfer. Using [1-²H]G3P, a ²H-KIE of ~2–3 indicates a late transition state. These studies require stereospecific synthesis of isotopologues (e.g., via DIBAL-D reduction of phosphorylated intermediates) and monitoring NADH production via stopped-flow spectroscopy. Competitive isotopic experiments under steady-state conditions can also isolate intrinsic KIEs .

Advanced: How can contradictory data on G3P’s metabolic roles be resolved?

Contradictions often arise from differences in model systems (e.g., bacterial vs. mammalian enzymes) or unaccounted equilibrium states. To resolve discrepancies:

  • Replicate experiments under standardized pH and temperature.
  • Use genetic knockouts (e.g., TIM-deficient E. coli) to isolate pathway contributions .
  • Apply metabolomics platforms (GC-MS/LC-MS) to quantify parallel pathway fluxes.
  • Validate enzyme mechanisms using X-ray crystallography or cryo-EM to confirm active-site interactions .

Advanced: What strategies enable isotopic labeling of G3P for metabolic flux analysis?

¹³C- or ²H-labeled G3P can be synthesized enzymatically (e.g., from labeled glucose via glycolysis) or chemically via phosphorylation of deuterated glyceraldehyde. Chemical synthesis involves DIBAL-H reduction of protected glycerol derivatives followed by phosphorylation and deprotection . Labeled G3P is then introduced into cell lysates or perfused organs, with tracking via isotopic enrichment in downstream metabolites (e.g., lactate, acetyl-CoA) .

Advanced: How can metabolic engineering bypass G3P’s reliance on triosephosphate isomerase (TIM)?

In TIM-deficient systems, E. coli YghZ (an aldo-keto reductase) converts L-glyceraldehyde 3-phosphate to DHAP via NADPH-dependent reduction, enabling gluconeogenesis. This bypass requires overexpression of YghZ and NADPH regeneration systems. Computational modeling (e.g., flux balance analysis) can predict carbon rerouting efficiency .

Basic: What are the advantages of enzymatic versus chemical synthesis of G3P for research applications?

Enzymatic synthesis (e.g., using aldolase or GAPDH) offers stereospecificity and avoids protecting groups, but yields are lower. Chemical synthesis (e.g., Ballou-Fischer method) provides milligram-scale pure G3P but requires phosphorylation of glyceraldehyde derivatives and chromatographic purification. Enzymatic routes are preferred for isotopic labeling, while chemical synthesis suits structural studies .

Advanced: What structural techniques elucidate G3P’s interactions with enzymes like DXP synthase?

X-ray crystallography of enzyme-G3P complexes (e.g., DXP synthase with G3P and pyruvate) identifies key binding residues (e.g., Lys/Mg²⁺ coordination). NMR spectroscopy tracks conformational changes in solution, while mutagenesis (e.g., K→A substitutions) validates catalytic residues. Cryo-EM is emerging for studying large complexes like GAPDH tetramers .

Advanced: How does G3P participate in non-glycolytic pathways, and what tools assess its compartmentalization?

G3P is a precursor in the methylerythritol phosphate (MEP) pathway (isoprenoid biosynthesis) and the pentose phosphate pathway (NADPH production). Subcellular fractionation (e.g., chloroplast isolation) paired with fluorescent probes (e.g., roGFP for redox state) or click chemistry tags can map its localization. CRISPR-based metabolite sensors (e.g., G3P-binding riboswitches) enable real-time tracking in live cells .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.